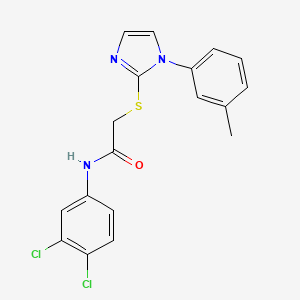

N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Descripción

The compound N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group, an imidazole ring substituted with a meta-tolyl (m-tolyl) moiety, and a thioether linkage.

The m-tolyl substituent on the imidazole ring introduces steric and electronic effects that could influence binding to biological targets.

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3OS/c1-12-3-2-4-14(9-12)23-8-7-21-18(23)25-11-17(24)22-13-5-6-15(19)16(20)10-13/h2-10H,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAXNVQWPMYIPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

Attachment of the Thioacetamide Group: The thioacetamide group can be introduced by reacting the imidazole derivative with a suitable thioacetamide precursor under controlled conditions.

Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the imidazole-thioacetamide intermediate using a coupling reagent such as a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to an amine.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. Studies have focused on:

- Mechanism of Action : The compound's thioacetamide structure may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

- In Vitro Studies : Various derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) often below 100 µg/mL .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 75 | Escherichia coli |

| This compound | <100 | Multiple pathogens |

Anticancer Activity

The compound is also being investigated for its potential anticancer properties:

- Cell Line Studies : Research has shown that derivatives can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways .

- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of the compound in reducing tumor size and improving survival rates.

Table 2: Anticancer Efficacy in Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| This compound | MCF7 | 20 | Induces apoptosis |

| Compound C | HeLa | 15 | Cell cycle arrest |

Mechanistic Insights

Molecular docking studies have been conducted to understand the binding interactions between the compound and its biological targets:

- Target Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

- Binding Affinity : Docking studies suggest a high affinity for targets such as DNA gyrase and topoisomerase, which are critical for DNA replication in bacteria and cancer cells .

Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study evaluated the effectiveness of this compound against Mycobacterium tuberculosis. The compound showed significant activity with an MIC of 32 µg/mL, indicating its potential as a lead compound for developing new antitubercular agents .

Case Study 2: Cancer Treatment in Animal Models

In a preclinical trial involving mice with induced tumors, administration of the compound resulted in a notable reduction in tumor volume compared to controls. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics when used in combination therapy .

Mecanismo De Acción

The mechanism of action of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the thioacetamide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Modifications

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Heterocyclic Ring Variations : Replacing the imidazole ring with thiazole (as in ) or benzothiazole (as in ) alters electronic properties and steric bulk. Thiazole-containing analogs exhibit hydrogen-bonding capabilities (e.g., N—H⋯N interactions in ), which may enhance crystal packing or target binding.

- Substituent Effects : The 3,4-dichlorophenyl group is a common feature in analogs with reported bioactivity . Its electron-withdrawing nature likely enhances interactions with hydrophobic enzyme pockets. The m-tolyl group in the target compound introduces a methyl substituent, which may improve metabolic stability compared to nitro groups in .

Antiproliferative Activity

- Analogs with benzothiazole and nitro/tolyl substituents (e.g., ) show IC₅₀ values of ~15.67 µg/mL against C6 glioma and HepG2 cells. The target compound’s imidazole-thioether core may confer similar or enhanced activity due to improved conformational flexibility .

- Cytotoxicity Mechanisms : Imidazole derivatives often target tubulin polymerization or kinase pathways. The thioether linkage in the target compound may act as a hydrogen-bond acceptor, mimicking ATP-binding motifs in kinases .

Structural and Crystallographic Insights

- The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a dihedral angle of 61.8° between the dichlorophenyl and thiazole rings. This twist may influence binding to targets like penicillin-binding proteins.

Actividad Biológica

N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and synthesis.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

This structure features a dichlorophenyl group and an imidazole moiety linked through a thioacetamide functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies indicate that compounds containing imidazole and thioacetamide groups exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to related compounds:

| Compound Name | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | HeLa | 29 | |

| 1,3,4-Oxadiazole Derivative | MCF-7 | 25 | |

| Thiadiazole Derivative | HeLa | 29 | |

| Imidazole Thioacetanilides | Various | 10-30 |

The compound shows promising cytotoxic activity with an IC50 value of 29 μM against the HeLa cell line, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation. For instance, derivatives like those containing oxadiazole have been shown to target thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer metabolism and gene expression regulation .

- Induction of Apoptosis : Compounds within this class often promote apoptosis in cancer cells through various signaling pathways. The presence of the imidazole ring enhances interaction with cellular targets leading to programmed cell death .

- Antioxidant Properties : The thioacetamide group may contribute to antioxidant activity, reducing oxidative stress in cells which can otherwise lead to cancer progression .

Case Studies

Several studies have evaluated the efficacy of similar compounds in clinical settings or preclinical models:

- A study on imidazole derivatives demonstrated their capability as non-nucleoside inhibitors of HIV-1 reverse transcriptase, showcasing their broad spectrum of biological activity beyond anticancer properties .

- Another research highlighted the synthesis and evaluation of thioacetanilides that showed significant anti-inflammatory and antioxidant activities alongside their cytotoxic effects against cancer cells .

Q & A

Basic: What is the standard synthetic route for N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via a carbodiimide-mediated coupling reaction. A typical procedure involves reacting 3,4-dichlorophenylacetic acid with 1-(m-tolyl)-1H-imidazole-2-thiol in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine (TEA) as a base at 273 K for 3 hours . Post-reaction, the mixture is acidified with HCl, extracted with DCM, and purified via recrystallization from a methanol/acetone (1:1) mixture. Optimization can include adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to thiol), solvent polarity (e.g., DMF for enhanced solubility), or temperature control to minimize side reactions.

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- FT-IR Spectroscopy : To confirm the presence of thioacetamide (C=S stretch at ~680–720 cm⁻¹) and amide (N–H stretch at ~3200–3300 cm⁻¹) .

- NMR (¹H/¹³C) : For verifying substituent positions (e.g., aromatic protons in the dichlorophenyl and m-tolyl groups) and acetamide linkage .

- Elemental Analysis : To validate empirical formula consistency (e.g., %C, %N, %S) .

- X-ray Crystallography : For absolute conformation determination, as demonstrated in structurally analogous compounds (e.g., C11H8Cl2N2OS, triclinic P1 space group) .

Advanced: How does the twisted conformation of the dichlorophenyl ring influence molecular packing and intermolecular interactions?

Methodological Answer:

In analogous structures, the dichlorophenyl ring is twisted by ~61.8° relative to the heterocyclic core, creating steric hindrance that disrupts planar stacking . This twist promotes N–H⋯N hydrogen bonding (R₂²(8) motif) between adjacent molecules, forming inversion dimers. Computational modeling (e.g., DFT or Hirshfeld surface analysis) can quantify the energy penalty of this distortion and predict its impact on solubility or crystallinity.

Advanced: How can researchers address contradictions in reported synthetic yields when scaling up reactions?

Methodological Answer:

Yield discrepancies often arise from solvent polarity, temperature gradients, or impurity profiles. For scale-up:

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via in-situ FT-IR or Raman spectroscopy.

- Design of Experiments (DoE) : Systematically vary parameters (e.g., EDC:TEA ratio, cooling rate) to identify critical factors .

- Purification Refinement : Replace recrystallization with column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) for higher purity .

Advanced: What computational strategies predict the biological activity of this compound, and how do docking studies inform SAR?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., COX-1/2 for anti-inflammatory activity, as seen in structurally similar imidazole-thioacetamides) .

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data. For example, electron-withdrawing groups (Cl, F) on the phenyl ring enhance stability and target affinity .

- MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .

Advanced: How can researchers resolve spectral data contradictions (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially in crowded aromatic regions .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.

- X-ray Validation : Cross-reference with crystallographic data to confirm substituent positions and rule out regioisomers .

Advanced: What is the role of the thioether and imidazole moieties in the compound’s stability under physiological conditions?

Methodological Answer:

- Thioether (C–S–C) : Enhances metabolic stability compared to ethers but may oxidize to sulfoxides in vivo. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways .

- Imidazole Ring : Participates in hydrogen bonding and π-π stacking, improving solubility and target binding. However, the N–H group is prone to hydrolysis; pH-dependent stability assays (pH 1–9) are recommended .

Advanced: How do substituent variations (e.g., halogen position, aryl groups) impact crystallographic parameters and polymorphism?

Methodological Answer:

- Halogen Position : Moving Cl from 3,4- to 2,4-dichloro alters dihedral angles (e.g., from 61.8° to ~75°), affecting crystal packing density and melting points .

- Aryl Substitution : Bulkier groups (e.g., naphthyl vs. tolyl) increase lattice energy, reducing polymorphism risk. Screen polymorphs via solvent-mediated crystallization (e.g., ethanol/water vs. acetone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.